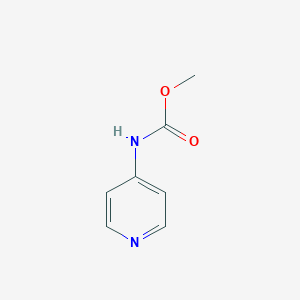
Carbamic acid, 4-pyridinyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, 4-pyridinyl-, methyl ester, also known as methyl carbamate, is a chemical compound with the molecular formula C7H8N2O2. It is a colorless liquid with a faint odor, and it is widely used in various industries, including agriculture, pharmaceuticals, and plastics.
Wirkmechanismus
Methyl carbamate is a carbamate ester, which means that it can undergo hydrolysis in the presence of water or biological fluids to form carbamic acid and an alcohol. The hydrolysis of Carbamic acid, 4-pyridinyl-, methyl ester carbamate is catalyzed by enzymes known as carbamate hydrolases, which are found in various organisms, including bacteria, fungi, and mammals.
Biochemische Und Physiologische Effekte
Methyl carbamate has been shown to have various biochemical and physiological effects in different organisms. In mammals, it has been reported to have anticonvulsant and sedative properties, and it has been used as a treatment for epilepsy and other neurological disorders. In plants, it has been shown to have herbicidal and growth-regulating effects, and it is used as a pesticide and herbicide.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl carbamate has several advantages and limitations when used in lab experiments. Its advantages include its low toxicity, high stability, and availability. Its limitations include its hydrolysis in the presence of water, which can limit its use in aqueous environments, and its potential for carbamylation of proteins and other biomolecules, which can interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on Carbamic acid, 4-pyridinyl-, methyl ester carbamate. One area of interest is the development of new synthetic methods for producing Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters. Another area of interest is the study of the biochemical and physiological effects of Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters in different organisms and environments. Finally, the potential applications of Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters in medicine, agriculture, and materials science are also areas of future research.
Synthesemethoden
Methyl carbamate can be synthesized by reacting urea with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
CO(NH2)2 + CH3OH → CO(NHOMe)2 + H2O
The resulting product, Carbamic acid, 4-pyridinyl-, methyl ester carbamate, can then be purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl carbamate has been extensively studied for its various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and plastics. It is also used as a model compound for studying the reactivity and behavior of carbamates in biological systems.
Eigenschaften
CAS-Nummer |
79546-31-9 |
|---|---|
Produktname |
Carbamic acid, 4-pyridinyl-, methyl ester |
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
HAUSEHWKDGUEGE-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=NC=C1 |
Kanonische SMILES |
COC(=O)NC1=CC=NC=C1 |
Andere CAS-Nummern |
79546-31-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



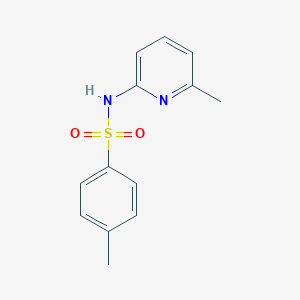
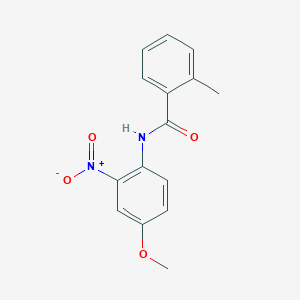
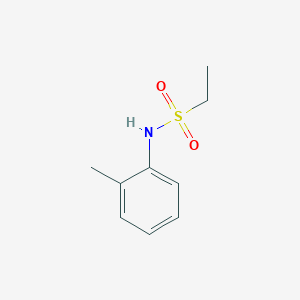
![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B183870.png)
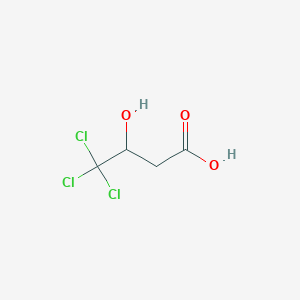
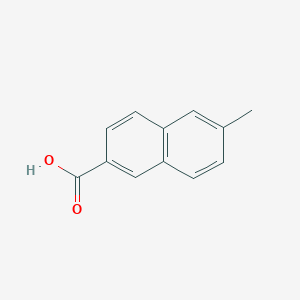
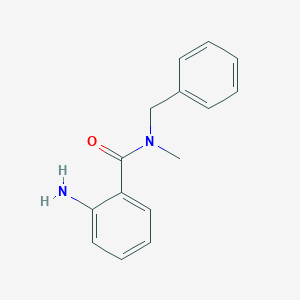
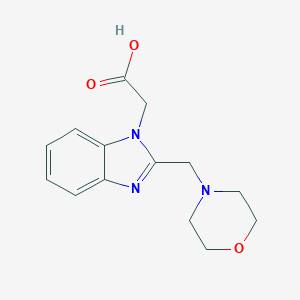
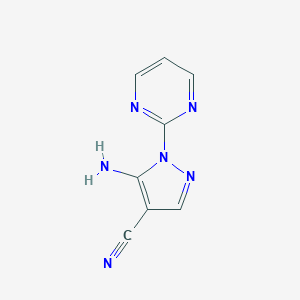
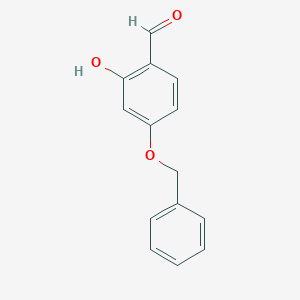
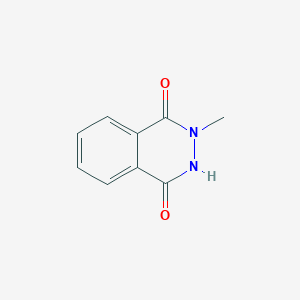
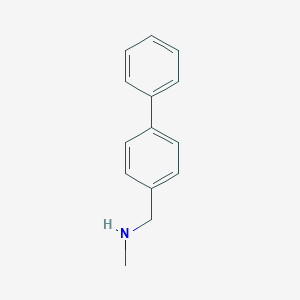
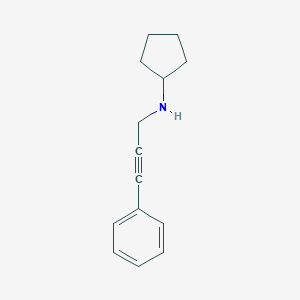
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)